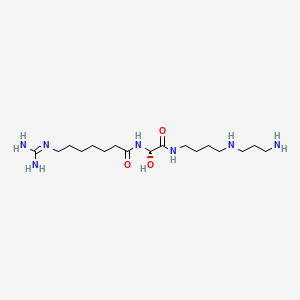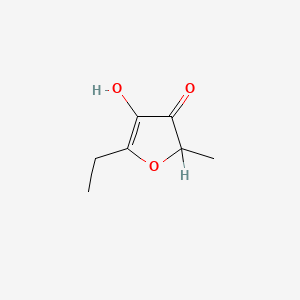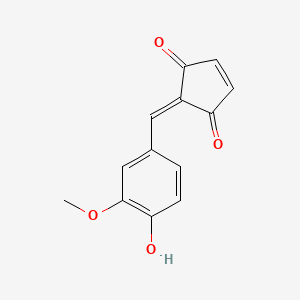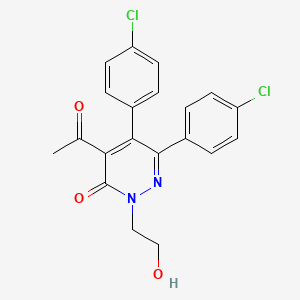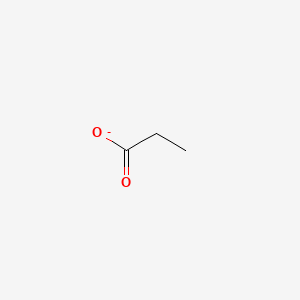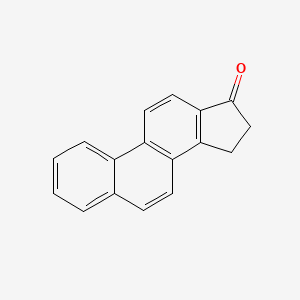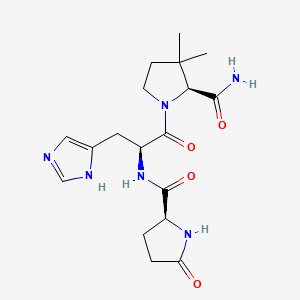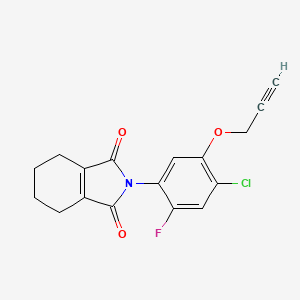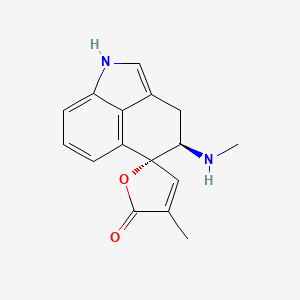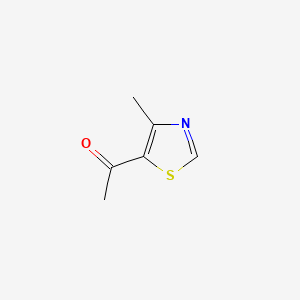
1-(4-Methylthiazol-5-yl)ethanone
Vue d'ensemble
Description
1-(4-Methylthiazol-5-yl)ethanone is an aromatic ketone . It is also known by other names such as 5-Acetyl-4-methylthiazole and 4-Methyl-5-acetyl thiazole .
Synthesis Analysis
The compound has been synthesized and characterized in various studies . For instance, one study synthesized and evaluated six thiazole derivatives as potent e5′NT inhibitors . Another study involved the synthesis of (E)-N′-benzylidene-4-methylthiazole-5-carbohydrazide derivatives .Molecular Structure Analysis
The molecular formula of 1-(4-Methylthiazol-5-yl)ethanone is C6H7NOS . The InChI code is 1S/C6H7NOS/c1-4-6(5(2)8)9-3-7-4/h3H,1-2H3 . The molecular weight is 141.19 g/mol .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For example, it has been found to react with various aromatic aldehydes in the early phase of reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 141.19 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 .Applications De Recherche Scientifique
Medicinal Chemistry
Application Summary
“1-(4-Methylthiazol-5-yl)ethanone” is used in the synthesis of a series of new derivatives targeting potential antimicrobial activity . These compounds have been tested for their in vitro antibacterial and antifungal activity .
Method of Application
A simple and efficient method of synthesis of “1-(4-Methylthiazol-5-yl)ethanone” from (E)-N′-benzylidene-4-methylthiazole-5-carbohydrazides and acetic anhydride has been developed . The structures of the synthesized compounds have been confirmed by IR, 1H and 13C NMR, and mass spectra .
Results or Outcomes
The results of in vitro and in silico studies suggest that thiazole and oxadiazole incorporated heterocycles can match the structural requirements for further development of novel therapeutic agents . Molecular docking study has been carried out for deeper insight in the antimicrobial action and prediction of the binding modes of these compounds . In silico ADMET predictions and pharmacokinetic studies confirm high oral bioavailability of the products .
Anti-Cancer Agents
Application Summary
“1-(4-Methylthiazol-5-yl)ethanone” has been used in the synthesis of novel thiazoles as potential anti-cancer agents . These compounds have shown promising results in in vitro anticancer screening against HCT-116, HT-29, and HepG2 .
Method of Application
The compound was used as a building block for constructing novel three series of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl) thiazole derivatives in a one-pot three-component reaction . The structures of the synthesized compounds were confirmed by MS, IR, 1H-NMR, and 13C-NMR .
Results or Outcomes
Compounds 4c, 4d, and 8c showed growth inhibition activity against HCT-116 with IC50 values of 3.80 ± 0.80, 3.65 ± 0.90, and 3.16 ± 0.90 μM, respectively . Also, compounds 8c, 4d, and 4c showed promising IC50 values against the more resistant human colorectal cancer (HT-29) cell line .
Adenosine Production
Application Summary
“1-(4-Methylthiazol-5-yl)ethanone” has been used in the synthesis of compounds that catalyze the production of adenosine . Adenosine activates the P1 receptor and accelerates several physiological and pathophysiological processes like anti-inflammatory, immunosuppressive, tranquillizing, vasodilatation, and antidiuretic effects .
Method of Application
The specific method of application or experimental procedures for this application is not detailed in the available resources.
Results or Outcomes
The outcomes of this application are not quantitatively detailed in the available resources. However, the end product of this catalytic activity is an adenosine molecule which further activates the P1 receptor .
Antimicrobial Agents
Application Summary
“1-(4-Methylthiazol-5-yl)ethanone” has been used in the synthesis of a series of new derivatives targeting potential antimicrobial activity . These compounds have been tested for their in vitro antibacterial and antifungal activity .
Results or Outcomes
Anti-Inflammatory Agents
Application Summary
The end product of the catalytic activity of “1-(4-Methylthiazol-5-yl)ethanone” is an adenosine molecule which further activates the P1 receptor and accelerates a number of physiological and pathophysiological processes like anti-inflammatory, immunosuppressive, tranquillizing, vasodilatation and antidiuretic effects .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-methyl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4-6(5(2)8)9-3-7-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLHLRLBSIWLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191588 | |
| Record name | 5-Acetyl-4-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylthiazol-5-yl)ethanone | |
CAS RN |
38205-55-9 | |
| Record name | 5-Acetyl-4-methylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038205559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acetyl-4-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-((1-Oxododecanoxy-(2-hydroxy-3-propanyl))-phosphonate-oxy)-ethyl]-trimethylammonium](/img/structure/B1217580.png)
![{[5-(6-Amino-purin-7-YL)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy]-hydroxy-phosphorylmethyl}-phosphonic acid mono-[2-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-isobenzofuran-5-YL)-ethyl] ester](/img/structure/B1217582.png)

